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Compound of Interest

Compound Name: LP-360924

CAS No.: 1984787-69-0

Cat. No.: B608642

Get Quote

Part 1: Executive Summary & Mechanism of Action
LP-360924 is a synthetic, small-molecule agonist of GPR139, an orphan GPCR expressed

almost exclusively in the central nervous system (CNS), specifically in the lateral habenula and

septum. It serves as a critical chemical probe for de-orphanizing GPR139 and studying its role

in locomotor activity, schizophrenia, and addiction.

Mechanistic Profile
Unlike many GPCR agonists that show bias, LP-360924 exhibits a specific dual-signaling

potential depending on the cellular context, though it is primarily characterized as a Gq/11-

coupled agonist.

Primary Pathway (Gq): Activation leads to Phospholipase C (PLC) recruitment, IP3

generation, and intracellular calcium (

) mobilization.
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Secondary Pathway (Gs): In specific cell lines (e.g., HEK293), LP-360924 has been

observed to stimulate cAMP accumulation, suggesting promiscuous Gs coupling or cell-type

specific signaling bias.

Physiological Relevance
GPR139 is highly conserved and acts as a sensor for essential aromatic amino acids (L-Trp, L-

Phe). LP-360924 mimics these endogenous ligands with higher potency, activating inhibitory

pathways in the habenula that dampen locomotor hyperactivity.

Part 2: Chemical Architecture & SAR
The structure of LP-360924 is built upon a 1,3,5-triazine scaffold, decorated to maximize

receptor affinity and selectivity.

Structural Deconstruction
The molecule can be segmented into three pharmacophoric regions:

The Core (Triazine): A central 1,3,5-triazine ring acting as a planar hub.

The Hinge (Aminothiazole): A 2-amino-4-phenylthiazole moiety linked to the triazine. This

region provides rigid orientation.

The Effector Tail (Piperazine-Pyrimidine): A piperazine linker connecting the thiazole carbonyl

to a pyrimidine ring. This region likely engages the orthosteric binding pocket deep within the

transmembrane bundle.

Chemical Name: [2-[[4-methoxy-6-(3-methoxypropylamino)-1,3,5-triazin-2-yl]amino]-4-phenyl-

1,3-thiazol-5-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

Structure-Activity Relationship (SAR)
Optimization of the LP-360924 scaffold and related analogues (like the JNJ series) reveals

critical determinants of activity:
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Region Modification Effect on Activity

Triazine Core Replacement with Pyrimidine
Generally tolerated but often

reduces solubility.

C6-Methoxy Replacement with bulky ethers

Decreased Potency. Small,

polar groups are preferred

here.

N-Alkyl Chain Shortening the propyl chain

Loss of Potency. The 3-

methoxypropyl group likely

reaches a hydrophobic sub-

pocket.

Thiazole Ring
Replacement with

Phenyl/Pyridine

Loss of Activity. The thiazole

sulfur and nitrogen geometry is

critical for the "kink" required

for binding.

Tail Region Removal of Pyrimidine

Abolishes Activity. The distal

heteroaromatic ring is essential

for pi-pi stacking interactions in

the receptor core.

Functional Analogues
While LP-360924 is a triazine, subsequent optimization campaigns (e.g., by Janssen and

Lundbeck) identified structurally distinct but functionally superior analogues.

JNJ-63533054: A glycine benzamide derivative. It has superior CNS penetration compared

to LP-360924 and is the preferred tool for in vivo behavioral studies.

TC-O 9311: A benzohydrazide agonist.

LP-471756 (Antagonist): Structurally related sulfonamide that blocks the constitutive activity

of GPR139.

Part 3: Synthesis Protocols
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The synthesis of LP-360924 follows a convergent route, assembling the Triazine Core and the

Thiazole-Piperazine Arm separately before final coupling.

Retrosynthetic Signaling Pathway
The synthesis relies on the sequential nucleophilic aromatic substitution (

) of cyanuric chloride, exploiting the temperature-dependent reactivity of the chloride leaving
groups.

Cyanuric Chloride
(2,4,6-trichloro-1,3,5-triazine)

Intermediate A
(Mono-substituted)

1. MeOH, Base
0°C Intermediate B

(Di-substituted)

2. 3-methoxypropylamine
RT

LP-360924

3. Thiazole Fragment
Reflux/DIPEA

Aminothiazole Fragment

Coupling

Click to download full resolution via product page

Figure 1: Convergent synthesis strategy for LP-360924 via sequential substitution.

Detailed Protocol: Step-by-Step
Step 1: Preparation of the Thiazole Fragment

Reactants: 2-bromo-4'-phenylacetophenone + Thiourea derivative (Ethyl 2-amino-4-

phenylthiazole-5-carboxylate).

Hydrolysis: Saponify the ester to the carboxylic acid using LiOH in THF/Water.

Amide Coupling: React the carboxylic acid with 1-(2-pyrimidinyl)piperazine using HATU and

DIPEA in DMF.

Yield: Isolate the 2-amino-thiazole-piperazine intermediate.

Step 2: Functionalization of Cyanuric Chloride

Solvent: Acetone/Water (1:1).
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Addition 1 (0°C): Add 1 equivalent of Methanol and NaOH. Stir for 1 hour. This installs the

methoxy group.

Addition 2 (Room Temp): Add 1 equivalent of 3-methoxypropylamine. Stir for 4 hours. The

second chloride is displaced.

Isolation: Precipitate the monochloro-dimethoxy-triazine intermediate.

Step 3: Final Coupling

Conditions: Dissolve the Intermediate from Step 2 and the Thiazole Fragment from Step 1 in

1,4-Dioxane.

Reagents: Add 2 equivalents of DIPEA (N,N-Diisopropylethylamine).

Reflux: Heat to 100°C for 12–16 hours. The high temperature is required to displace the

final, deactivated chloride on the triazine ring.

Purification: Flash chromatography (DCM/MeOH gradient).

Part 4: Experimental Assays
To validate LP-360924 activity or screen new analogues, use the following self-validating

protocols.

Calcium Mobilization Assay (FLIPR)
Since GPR139 couples to Gq, intracellular calcium flux is the most robust readout.

Protocol:

Cell Line: CHO-K1 or HEK293 stably expressing human GPR139.

Seeding: Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates.

Incubate overnight.

Dye Loading: Aspirate media. Add 50 µL of Fluo-4 AM (calcium indicator) in HBSS buffer +

2.5 mM Probenecid (to prevent dye leakage).
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Incubation: 45 minutes at 37°C, followed by 15 minutes at room temperature.

Compound Addition: Prepare LP-360924 stocks in DMSO. Dilute in HBSS (Final DMSO <

0.5%).

Measurement: Use a FLIPR (Fluorometric Imaging Plate Reader). Measure fluorescence (

) for 180 seconds.

Data Analysis: Calculate

based on Peak Fluorescence minus Baseline.

Standard EC50 for LP-360924: ~10–50 nM.

GPR139 Signaling Pathway Diagram
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Figure 2: Primary Gq signaling cascade activated by LP-360924.
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Part 5: Comparison of Key Analogues
Compound Scaffold Mechanism

Potency
(EC50)

Key Feature

LP-360924 Triazine Agonist ~30 nM

First-in-class

probe; defines

the

pharmacophore.

JNJ-63533054 Benzamide Agonist 16 nM

Superior CNS

penetration.

Orally active.

TC-O 9311 Benzohydrazide Agonist 39 nM

Alternative

scaffold; useful

for SAR

comparison.

LP-471756 Sulfonamide Antagonist 640 nM (IC50)

Blocks LP-

360924 activity;

negative control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com
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